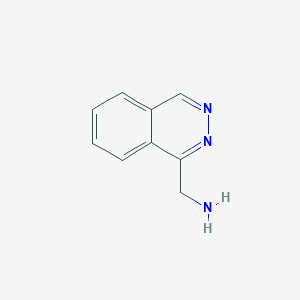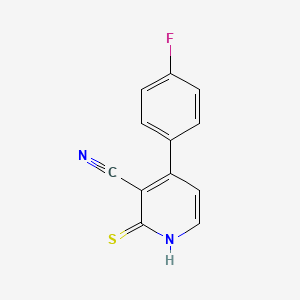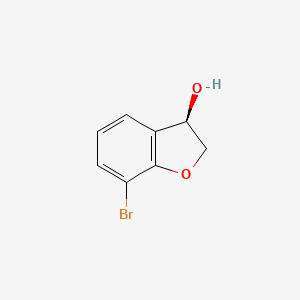
6-(Isopropylamino)-4-methylnicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Isopropylamino)-4-methylnicotinaldehyde: is an organic compound that belongs to the class of nicotinaldehydes This compound is characterized by the presence of an isopropylamino group attached to the 6th position and a methyl group attached to the 4th position of the nicotinaldehyde structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Isopropylamino)-4-methylnicotinaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 4-methylnicotinaldehyde as the starting material.
Isopropylation: The introduction of the isopropylamino group is achieved through a nucleophilic substitution reaction. This involves reacting 4-methylnicotinaldehyde with isopropylamine under controlled conditions.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 50-70°C. The reaction time can vary from a few hours to overnight, depending on the desired yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for controlled synthesis, ensuring consistent quality and yield.
Continuous Flow Reactors: Employing continuous flow reactors for large-scale production, which allows for better control over reaction parameters and scalability.
化学反応の分析
Types of Reactions: 6-(Isopropylamino)-4-methylnicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The isopropylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used under mild conditions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products:
Oxidation: 6-(Isopropylamino)-4-methylnicotinic acid.
Reduction: 6-(Isopropylamino)-4-methylnicotinol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Chemistry: 6-(Isopropylamino)-4-methylnicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of probes or inhibitors for specific enzymes or receptors.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of new drugs targeting specific diseases or conditions.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it suitable for use in various manufacturing processes.
作用機序
The mechanism of action of 6-(Isopropylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The isopropylamino group and the aldehyde functionality allow the compound to form covalent or non-covalent interactions with proteins, enzymes, or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
4-Methylnicotinaldehyde: Lacks the isopropylamino group, making it less versatile in certain chemical reactions.
6-Aminonicotinaldehyde: Contains an amino group instead of an isopropylamino group, leading to different reactivity and applications.
6-(Ethylamino)-4-methylnicotinaldehyde: Similar structure but with an ethylamino group, which may result in different chemical and biological properties.
Uniqueness: 6-(Isopropylamino)-4-methylnicotinaldehyde is unique due to the presence of both the isopropylamino and methyl groups, which confer distinct chemical reactivity and potential applications. Its structure allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC名 |
4-methyl-6-(propan-2-ylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-7(2)12-10-4-8(3)9(6-13)5-11-10/h4-7H,1-3H3,(H,11,12) |
InChIキー |
KAXVPUXLPSOAAV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C=O)NC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


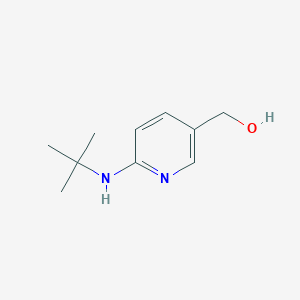
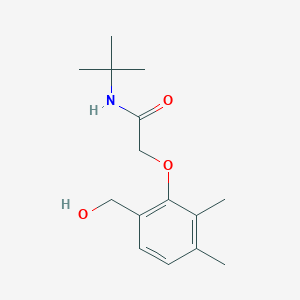
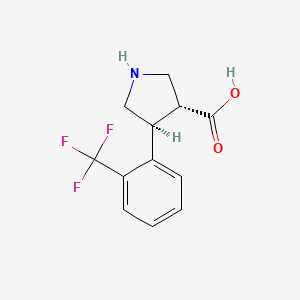
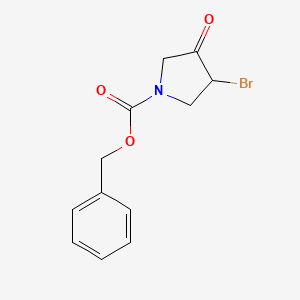
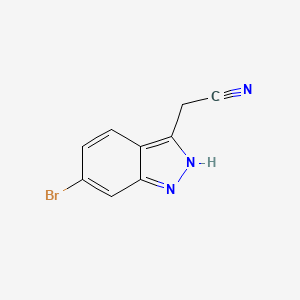
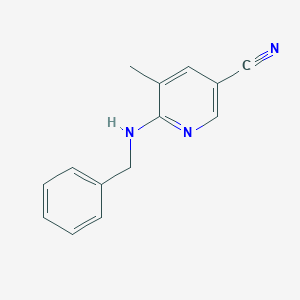

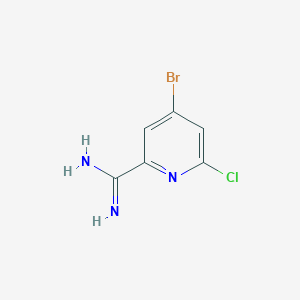
![(R)-7,7-Difluorohexahydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13012537.png)

![2-Mercapto-7-methyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13012547.png)
